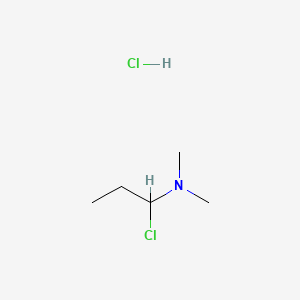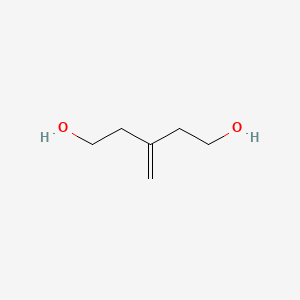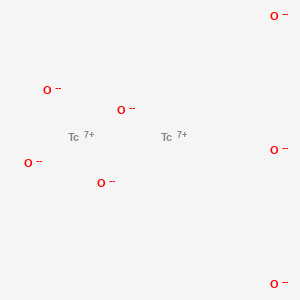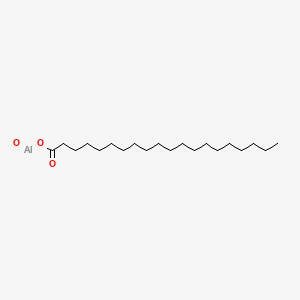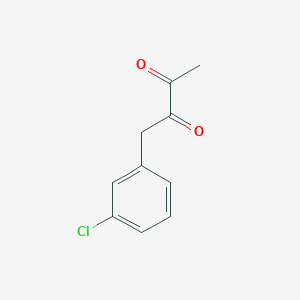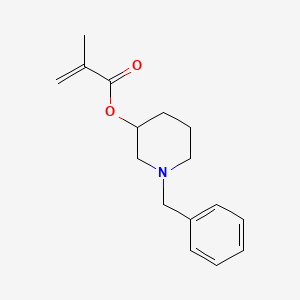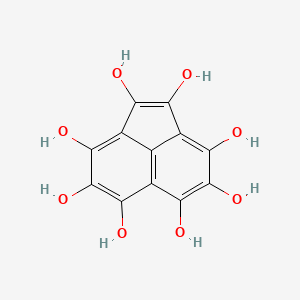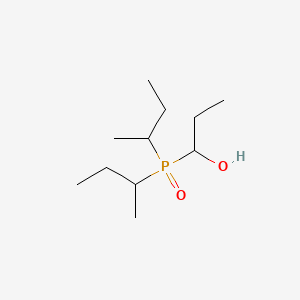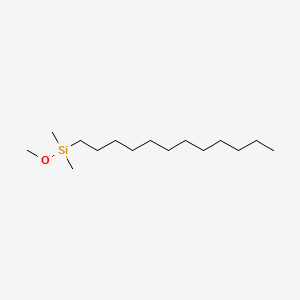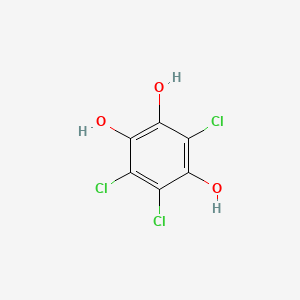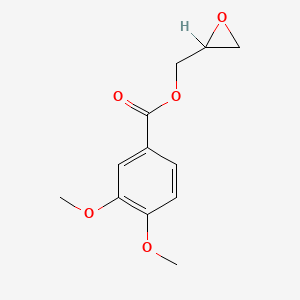
Dibenz(a,h)anthracene-3,4-diol, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)anthracene-3,4-diol, diacetate is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of dibenz(a,h)anthracene-3,4-diol, diacetate typically involves the acetylation of dibenz(a,h)anthracene-3,4-diol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dibenz(a,h)anthracene-3,4-diol, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dibenz(a,h)anthracene-3,4-diol, diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Medicine: Studies on its genotoxicity contribute to cancer research, particularly in understanding how PAHs cause mutations and cancer.
Mecanismo De Acción
The mechanism of action of dibenz(a,h)anthracene-3,4-diol, diacetate involves its interaction with DNA, leading to mutations. This compound intercalates into DNA, causing structural distortions that result in genotoxic effects. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and the activation of oncogenes .
Comparación Con Compuestos Similares
Dibenz(a,h)anthracene-3,4-diol, diacetate is unique compared to other PAHs due to its specific structure and genotoxic properties. Similar compounds include:
Benzo(a)pyrene: Another PAH known for its carcinogenic properties.
Chrysene: A four-ring PAH with similar genotoxic effects.
Anthracene: A simpler three-ring PAH used in similar research contexts
These compounds share structural similarities but differ in their specific biological activities and environmental behaviors.
Propiedades
Número CAS |
70644-34-7 |
|---|---|
Fórmula molecular |
C26H18O4 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(4-acetyloxynaphtho[1,2-b]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C26H18O4/c1-15(27)29-25-12-11-21-22(26(25)30-16(2)28)10-9-19-13-23-18(14-24(19)21)8-7-17-5-3-4-6-20(17)23/h3-14H,1-2H3 |
Clave InChI |
WSGYDOQHMXHXGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


